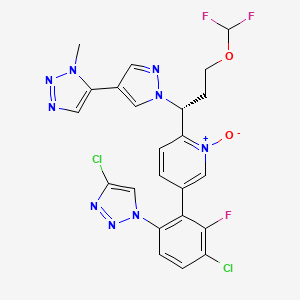

FXIa-IN-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H18Cl2F3N9O2 |

|---|---|

Molecular Weight |

580.3 g/mol |

IUPAC Name |

5-[3-chloro-6-(4-chlorotriazol-1-yl)-2-fluorophenyl]-2-[(1R)-3-(difluoromethoxy)-1-[4-(3-methyltriazol-4-yl)pyrazol-1-yl]propyl]-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C23H18Cl2F3N9O2/c1-34-19(9-29-32-34)14-8-30-35(10-14)16(6-7-39-23(27)28)17-4-2-13(11-37(17)38)21-18(5-3-15(24)22(21)26)36-12-20(25)31-33-36/h2-5,8-12,16,23H,6-7H2,1H3/t16-/m1/s1 |

InChI Key |

BETDGMHNHGHORO-MRXNPFEDSA-N |

Isomeric SMILES |

CN1C(=CN=N1)C2=CN(N=C2)[C@H](CCOC(F)F)C3=[N+](C=C(C=C3)C4=C(C=CC(=C4F)Cl)N5C=C(N=N5)Cl)[O-] |

Canonical SMILES |

CN1C(=CN=N1)C2=CN(N=C2)C(CCOC(F)F)C3=[N+](C=C(C=C3)C4=C(C=CC(=C4F)Cl)N5C=C(N=N5)Cl)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Factor XIa Inhibitors in the Coagulation Cascade

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor XIa (FXIa) has emerged as a promising target for the development of novel anticoagulants that aim to separate antithrombotic efficacy from bleeding risk.[1][2] This technical guide provides an in-depth overview of the mechanism of action of FXIa inhibitors within the coagulation cascade, supported by representative data, experimental protocols, and visual diagrams. While the specific compound "FXIa-IN-10" is not documented in the public domain, this guide will focus on the well-established principles and data from the broader class of FXIa inhibitors.

The coagulation cascade is a complex series of enzymatic reactions that leads to the formation of a fibrin clot, essential for hemostasis.[3][4] However, its inappropriate activation can lead to thrombosis, a primary cause of cardiovascular events such as heart attack and stroke.[3] The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways.[3] Factor XIa plays a crucial role in the intrinsic pathway, amplifying thrombin generation.[3][4]

The Role of FXIa in the Coagulation Cascade

Factor XI (FXI) is a zymogen that, upon activation to FXIa, proteolytically activates Factor IX (FIX) to FIXa.[4][5] This activation is a critical step in the amplification of the coagulation cascade.[3] FXI can be activated by Factor XIIa (FXIIa) and, more importantly for thrombosis, by thrombin in a positive feedback loop.[3][6] Individuals with a congenital deficiency in FXI (Hemophilia C) often exhibit a reduced risk of thrombotic events with only a mild bleeding phenotype, suggesting that targeting FXIa could offer a safer anticoagulant strategy.[3]

Mechanism of Action of FXIa Inhibitors

FXIa inhibitors are a class of drugs designed to specifically block the enzymatic activity of FXIa.[1] By doing so, they interrupt the propagation of the intrinsic coagulation pathway, leading to a reduction in thrombin generation and subsequent fibrin clot formation.[7] This targeted inhibition is hypothesized to prevent pathological thrombosis while preserving normal hemostasis, which is primarily initiated by the extrinsic (tissue factor) pathway.[1][4]

Several different types of FXIa inhibitors are in development, including small molecules, monoclonal antibodies, and antisense oligonucleotides.[1][2] Small molecule inhibitors, which are the focus of this guide, typically bind to the active site of the FXIa enzyme, preventing it from interacting with its substrate, FIX.[8]

Signaling Pathway of the Coagulation Cascade and FXIa Inhibition

The following diagram illustrates the position of FXIa in the coagulation cascade and the point of intervention for FXIa inhibitors.

Caption: The Coagulation Cascade and the Site of FXIa Inhibition.

Quantitative Data for Representative FXIa Inhibitors

The following table summarizes key quantitative data for several FXIa inhibitors that have been evaluated in clinical trials. This data is representative of the potency and efficacy of this drug class.

| Compound | Target | IC50 (nM) | Efficacy Endpoint | Bleeding Events (vs. Comparator) | Clinical Trial (Reference) |

| Milvexian | FXIa | - | Venous Thromboembolism (VTE) | Reduced | AXIOMATIC-TKR[9] |

| Asundexian | FXIa | - | VTE, Stroke | Not significantly increased | PACIFIC-AF, PACIFIC-STROKE[9] |

| Osocimab | FXIa | 0.2 ± 0.02 (EC50) | VTE | Similar | FOXTROT[7][9] |

Note: IC50 values are often proprietary and not always publicly disclosed in clinical trial publications. The EC50 for Osocimab represents the concentration for 50% of maximal effect.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of FXIa inhibitors. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified human FXIa.

Materials:

-

Purified human Factor XIa

-

Chromogenic substrate for FXIa (e.g., S-2366)

-

Test compound (FXIa inhibitor)

-

Assay buffer (e.g., Tris-buffered saline with BSA)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations.

-

Add a fixed concentration of human FXIa to each well of the 96-well plate, followed by the addition of the diluted test compound or vehicle control.

-

Incubate the plate at 37°C for a predetermined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader.

-

Calculate the rate of substrate cleavage for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To assess the anticoagulant activity of a compound in human plasma by measuring the prolongation of the aPTT.

Materials:

-

Human plasma (platelet-poor)

-

aPTT reagent (containing a contact activator like ellagic acid and phospholipids)

-

Calcium chloride (CaCl2) solution

-

Test compound

-

Coagulometer

Protocol:

-

Prepare dilutions of the test compound in plasma.

-

Pre-warm the plasma samples containing the test compound or vehicle control to 37°C.

-

Add the aPTT reagent to the plasma sample and incubate for a specific time (e.g., 3-5 minutes) at 37°C to activate the contact pathway.

-

Initiate clotting by adding a pre-warmed CaCl2 solution.

-

Measure the time to clot formation using a coagulometer.

-

The prolongation of the aPTT is indicative of the compound's inhibitory effect on the intrinsic pathway.

In Vivo Thrombosis Model (e.g., Ferric Chloride-Induced Carotid Artery Thrombosis in Rodents)

Objective: To evaluate the antithrombotic efficacy of an FXIa inhibitor in a living organism.

Experimental Workflow:

Caption: Workflow for an In Vivo Thrombosis Model.

Protocol:

-

Animal Preparation: Anesthetize the animal (e.g., a rat or mouse) following approved institutional animal care and use committee protocols.

-

Compound Administration: Administer the FXIa inhibitor or vehicle control at various doses via the desired route (e.g., oral gavage, intravenous injection).

-

Surgical Procedure: Surgically expose the common carotid artery.

-

Thrombosis Induction: Apply a filter paper saturated with ferric chloride (FeCl3) solution to the adventitial surface of the artery for a defined period to induce endothelial injury and initiate thrombosis.

-

Blood Flow Monitoring: Place a Doppler flow probe around the artery to continuously monitor blood flow.

-

Efficacy Endpoint: The primary efficacy endpoint is the time to complete occlusion of the artery. A significant delay or prevention of occlusion in the treated group compared to the control group indicates antithrombotic efficacy.

-

Bleeding Assessment: In separate experiments, bleeding risk can be assessed using a tail transection model, where the time to cessation of bleeding is measured.

Conclusion

Inhibitors of Factor XIa represent a novel and promising class of anticoagulants with the potential to offer a safer therapeutic window compared to currently available treatments.[10][9] Their mechanism of action, which is centered on the targeted inhibition of the intrinsic coagulation pathway's amplification loop, is supported by a strong preclinical and clinical rationale.[1][2] The experimental protocols outlined in this guide provide a framework for the continued investigation and development of FXIa inhibitors. As more data from late-stage clinical trials become available, the full therapeutic potential of this innovative approach to anticoagulation will be realized.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Selective factor XI/XIa inhibitors: a beacon of hope in anticoagulation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bms.com [bms.com]

- 4. Back to basics: the coagulation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Intrinsic Pathway of Coagulation as a Target for Antithrombotic Therapy | Oncohema Key [oncohemakey.com]

- 7. Clinical Pharmacology of Factor XI Inhibitors: New Therapeutic Approaches for Prevention of Venous and Arterial Thrombotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. bjcardio.co.uk [bjcardio.co.uk]

- 10. mdpi.com [mdpi.com]

The Discovery and Synthesis of FXIa-IN-10: A Potent and Orally Bioavailable Factor XIa Inhibitor

A Technical Whitepaper for Drug Development Professionals

Executive Summary

Factor XIa (FXIa) has emerged as a promising target for the development of novel anticoagulants with an improved safety profile, potentially separating antithrombotic efficacy from bleeding risk. This technical guide details the discovery and synthesis of FXIa-IN-10 (also known as Compound 3f), a potent and orally bioavailable small molecule inhibitor of FXIa. This document provides a comprehensive overview of the synthetic route, in vitro and in vivo pharmacology, and pharmacokinetic properties of this compound, intended for researchers, scientists, and professionals in the field of drug development. All quantitative data are presented in structured tables for clarity, and key experimental workflows and pathways are visualized using diagrams.

Introduction: The Role of Factor XIa in Thrombosis

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, both of which converge on a common pathway. While the extrinsic pathway is crucial for hemostasis (the cessation of bleeding), the intrinsic pathway, where FXIa plays a pivotal role, is thought to be more critical in the amplification of the thrombotic response.[1][2][3]

Individuals with a congenital deficiency in Factor XI (Hemophilia C) exhibit a reduced risk of venous thromboembolism and ischemic stroke, with only a mild bleeding phenotype.[2] This observation has fueled the hypothesis that inhibiting FXIa could prevent pathological clot formation (thrombosis) without significantly impairing physiological blood clotting (hemostasis).[2] this compound was developed as a potent and selective inhibitor of FXIa with the potential for oral administration, addressing the need for safer and more convenient anticoagulant therapies.

Discovery of this compound (Compound 3f)

This compound was discovered through a structure-based drug design approach, beginning with a pyridine N-oxide-based scaffold. The discovery effort focused on leveraging nonclassical interactions to enhance potency, cell permeability, and oral bioavailability. A key modification involved the replacement of an imidazole linker with a pyrazole moiety to create a polar C-H···water hydrogen-bonding interaction.[1] Subsequent optimization of the P1' and P2' regions of the molecule, guided by structural insights into the FXIa active site, led to the identification of this compound (Compound 3f) as a highly potent inhibitor.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a general outline of the synthetic scheme. For a detailed, step-by-step protocol, please refer to the supplementary information of the primary publication.

Logical Flow of Synthesis

Caption: A simplified logical workflow for the synthesis of this compound.

In Vitro and In Vivo Pharmacology

Data Presentation

The key pharmacological and pharmacokinetic parameters of this compound are summarized in the tables below.

| Parameter | Value | Species | Assay |

| Ki | 0.17 nM | Human | FXIa Enzymatic Assay |

| Oral Bioavailability (F%) | 36.4% | Rat | Pharmacokinetic Study |

| 80.5% | Dog | Pharmacokinetic Study | |

| 43.0% | Monkey | Pharmacokinetic Study | |

| In Vivo Efficacy | Dose-dependent reduction in thrombus weight | Rabbit | Arteriovenous (AV) Shunt Thrombosis Model |

| Table 1: Key Pharmacological and Pharmacokinetic Parameters of this compound.[1] |

Experimental Protocols

The inhibitory potency (Ki) of this compound against human FXIa was determined using a chromogenic substrate assay.

Workflow for Ki Determination

Caption: Workflow for determining the FXIa inhibitory constant (Ki).

Protocol:

-

Buffer Preparation: The assay is typically performed in a buffer containing Tris-HCl, NaCl, polyethylene glycol (PEG), and bovine serum albumin (BSA) at a physiological pH.

-

Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.

-

Enzyme and Substrate: A solution of purified human FXIa and a specific chromogenic substrate for FXIa are prepared.

-

Assay Procedure:

-

FXIa and the inhibitor (this compound) are pre-incubated in a microplate.

-

The reaction is initiated by the addition of the chromogenic substrate.

-

The change in absorbance over time is measured using a plate reader.

-

-

Data Analysis: The initial reaction velocities are calculated and the data is fitted to the Morrison equation to determine the inhibition constant (Ki).

The in vivo antithrombotic efficacy of this compound was evaluated in a rabbit AV shunt model.[1]

Workflow for Rabbit AV Shunt Model

Caption: Experimental workflow for the rabbit arteriovenous shunt thrombosis model.

Protocol:

-

Animal Preparation: Rabbits are anesthetized and the carotid artery and jugular vein are surgically exposed.

-

Drug Administration: this compound is administered, typically as an intravenous bolus followed by a continuous infusion to maintain steady-state plasma concentrations. A vehicle control group is also included.

-

Shunt Placement: An extracorporeal arteriovenous shunt, containing a thrombogenic surface (e.g., a silk thread), is placed between the carotid artery and the jugular vein.

-

Thrombosis Induction: Blood is allowed to circulate through the shunt for a predetermined period, allowing for thrombus formation on the thrombogenic surface.

-

Efficacy Measurement: After the circulation period, the shunt is removed, and the formed thrombus is carefully excised and weighed. The reduction in thrombus weight in the drug-treated groups compared to the vehicle group is a measure of antithrombotic efficacy.

Pharmacokinetic (PK) studies were conducted in rats, dogs, and monkeys to determine the oral bioavailability of this compound.[1]

Workflow for Pharmacokinetic Study

References

FXIa-IN-10: A Novel Antithrombotic Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FXIa-IN-10, also identified as compound 3f in primary literature, is a potent and orally bioavailable small molecule inhibitor of activated Factor XI (FXIa).[1][2] As a key enzyme in the intrinsic pathway of the coagulation cascade, FXIa has emerged as a promising target for novel anticoagulants. Inhibition of FXIa is hypothesized to reduce the risk of thrombosis while maintaining hemostasis, thereby offering a safer therapeutic window compared to conventional anticoagulants. This technical guide provides a comprehensive overview of the preclinical data and experimental protocols associated with this compound, designed to support further research and development in the field of antithrombotic therapy.

Core Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

| Target | K_i_ (nM) | Assay Type | Source |

| FXIa | 0.17 | Enzymatic Assay | [1][2] |

Note: Further selectivity data against other serine proteases is detailed in the primary publication's supplementary materials.

Table 2: Pharmacokinetic Profile of this compound in Preclinical Species

| Species | Dose (mg/kg) | Route | Bioavailability (%) | T_1/2_ (h) | Clearance (mL/min/kg) | Vd_ss_ (L/kg) | AUC (μM·h) | Source |

| Rat | 2 (IV) / 10 (PO) | IV/PO | 36.4 | 1.4 ± 0.0 | 10.7 ± 1.8 | 0.8 ± 0.1 | 5.5 ± 1.0 (IV), 10.0 ± 2.4 (PO) | [2] |

| Dog | - | PO | 80.5 | - | - | - | - | [1] |

| Monkey | 1 (IV) / 5 (PO) | IV/PO | 43.0 | 1.0 ± 0.4 | 25.6 ± 4.0 | 1.5 ± 0.4 | 1.1 ± 0.2 (IV), 2.5 ± 0.3 (PO) | [2] |

Data presented as mean ± standard deviation where available. The compound was dosed as a free base. IV vehicle: 20% HPβCD; PO vehicle: 10% ethanol, 70% PEG-400, 20% water. Data were derived from three animals per study.[2]

Table 3: In Vivo Efficacy of this compound in a Rabbit Arteriovenous (AV) Shunt Thrombosis Model

| Dose (mg/kg, bolus + infusion) | Route | Antithrombotic Effect | Source |

| 1.7 + 2.0 | IV | Dose-dependent reduction in thrombus weight | [2] |

| 8.5 + 10.0 | IV | Dose-dependent reduction in thrombus weight | [2] |

Experimental Protocols

FXIa Inhibition Assay

The potency of this compound was determined using a biochemical assay that measures the enzymatic activity of human FXIa. The general protocol is as follows:

-

Reagents and Materials:

-

Human activated Factor XI (FXIa)

-

Fluorogenic substrate specific for FXIa

-

Assay buffer (e.g., Tris-based buffer at physiological pH containing salts and a carrier protein like BSA)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Microplate reader capable of fluorescence detection

-

-

Procedure:

-

A solution of human FXIa is pre-incubated with varying concentrations of this compound in the assay buffer in a 96-well plate for a specified period to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the FXIa-specific fluorogenic substrate.

-

The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence over time using a microplate reader.

-

The inhibition constant (K_i_) is calculated by fitting the data to the appropriate enzyme inhibition model, typically the Morrison equation for tight-binding inhibitors.

-

Rabbit Arteriovenous (AV) Shunt Thrombosis Model

The in vivo antithrombotic efficacy of this compound was evaluated in a well-established rabbit model of thrombosis.

-

Animal Model:

-

Male New Zealand White rabbits.

-

-

Procedure:

-

Anesthesia is induced and maintained throughout the procedure.

-

An extracorporeal AV shunt is created by cannulating a carotid artery and a jugular vein. The shunt contains a thrombogenic surface (e.g., a silk thread) to induce thrombus formation.

-

This compound is administered intravenously (IV) as a bolus dose followed by a continuous infusion.[2] A vehicle control group is also included.

-

Blood is allowed to circulate through the shunt for a defined period (e.g., 40 minutes).[2]

-

After the circulation period, the shunt is removed, and the thrombus formed on the thrombogenic surface is carefully excised and weighed.

-

The antithrombotic effect is determined by comparing the thrombus weight in the this compound-treated groups to the vehicle control group.

-

Pharmacokinetic Studies

The oral bioavailability and pharmacokinetic parameters of this compound were determined in multiple preclinical species.

-

Animal Models:

-

Sprague-Dawley rats

-

Beagle dogs

-

Cynomolgus monkeys

-

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

For intravenous (IV) administration, this compound is formulated in a suitable vehicle (e.g., 20% HPβCD) and administered as a bolus injection.[2]

-

For oral (PO) administration, the compound is formulated in an appropriate vehicle (e.g., 10% ethanol, 70% PEG-400, 20% water) and administered by oral gavage.[2]

-

Serial blood samples are collected at predetermined time points post-dosing.

-

Plasma is separated from the blood samples and stored frozen until analysis.

-

The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters, including half-life (T_1/2_), clearance, volume of distribution (Vd_ss_), and area under the curve (AUC), are calculated using non-compartmental analysis. Oral bioavailability (F%) is calculated as (AUC_PO_ / AUC_IV_) × (Dose_IV_ / Dose_PO_) × 100.

-

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound within the coagulation cascade.

Caption: Experimental workflow for the rabbit AV shunt thrombosis model.

Conclusion

This compound is a novel, potent, and orally bioavailable inhibitor of FXIa with demonstrated antithrombotic efficacy in a preclinical model. The data presented in this technical guide, including its in vitro potency, pharmacokinetic profile, and in vivo efficacy, support its potential as a next-generation antithrombotic agent with a potentially improved safety profile. The detailed experimental protocols provided herein are intended to facilitate further investigation and development of this compound and other molecules in this promising class of anticoagulants.

References

Delving into the Biochemical Profile of FXIa-IN-10: A Technical Guide

For Immediate Release

SPRING HOUSE, Pennsylvania – A comprehensive technical overview of FXIa-IN-10, a potent and orally bioavailable inhibitor of Factor XIa (FXIa), has been compiled for researchers, scientists, and professionals in drug development. This guide details the molecule's biochemical properties, experimental methodologies for its characterization, and its place within the broader context of anticoagulant therapy. This compound, also identified as compound 3f in seminal research, has demonstrated significant potential as a novel anticoagulant with a promising safety profile.

Core Biochemical and Pharmacokinetic Properties

This compound is a highly potent inhibitor of human FXIa, exhibiting a Ki of 0.17 nM.[1] Its inhibitory activity is a key characteristic that underpins its potential as a therapeutic agent. Beyond its direct interaction with FXIa, the compound's broader biochemical and pharmacokinetic profile has been assessed, revealing favorable properties for drug development.

| Property | Value | Species |

| FXIa Inhibition (Ki) | 0.17 nM | Human |

| Plasma Kallikrein Inhibition (Ki) | 2.3 nM | Human |

| Thrombin Inhibition (Ki) | >10,000 nM | Human |

| Factor Xa (FXa) Inhibition (Ki) | >10,000 nM | Human |

| Trypsin Inhibition (Ki) | 1,200 nM | Bovine |

| Human Plasma Protein Binding | 98.7% | Human |

| Aqueous Solubility (pH 7.4) | 0.2 µg/mL | - |

| Oral Bioavailability (F%) | 36.4% | Rat |

| 80.5% | Dog | |

| 43.0% | Monkey |

Table 1: Summary of key in vitro biochemical and pharmacokinetic parameters of this compound (compound 3f).

Mechanism of Action and the Coagulation Cascade

This compound exerts its anticoagulant effect by directly inhibiting Factor XIa, a critical serine protease in the intrinsic pathway of the coagulation cascade. By blocking FXIa, the inhibitor disrupts the amplification of thrombin generation, a central process in the formation of blood clots. This targeted approach is believed to contribute to a reduced risk of bleeding compared to broader-acting anticoagulants.

Detailed Experimental Protocols

The characterization of this compound involved a series of robust biochemical assays. The following are detailed methodologies for the key experiments performed.

Factor XIa Inhibition Assay

The potency of this compound against human Factor XIa was determined using a chromogenic substrate assay.

Objective: To determine the inhibitor constant (Ki) of this compound against human FXIa.

Materials:

-

Human Factor XIa

-

Chromogenic substrate for FXIa (e.g., S-2366)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 5 mM CaCl2, and 0.1% BSA.

-

This compound (compound 3f) dissolved in DMSO.

-

96-well microplate

-

Spectrophotometer

Procedure:

-

A solution of human FXIa was prepared in the assay buffer.

-

Serial dilutions of this compound were prepared in DMSO and then diluted into the assay buffer.

-

In a 96-well plate, FXIa was pre-incubated with varying concentrations of this compound for a specified period at room temperature to allow for inhibitor binding.

-

The enzymatic reaction was initiated by the addition of the FXIa chromogenic substrate.

-

The rate of substrate hydrolysis was monitored by measuring the change in absorbance at 405 nm over time using a spectrophotometer.

-

The inhibitor constant (Ki) was calculated from the reaction rates at different inhibitor and substrate concentrations using the Cheng-Prusoff equation.

Selectivity Assays

To assess the specificity of this compound, its inhibitory activity was tested against a panel of other serine proteases, including plasma kallikrein, thrombin, Factor Xa, and trypsin.

Objective: To determine the Ki of this compound against other relevant serine proteases.

Procedure: The experimental protocol for the selectivity assays was similar to the Factor XIa inhibition assay, with the following modifications:

-

The specific enzyme (e.g., plasma kallikrein, thrombin, FXa, trypsin) was used in place of FXIa.

-

A chromogenic or fluorogenic substrate specific to each enzyme was utilized.

-

The assay buffer composition was optimized for the specific requirements of each protease.

-

Ki values were determined using the same data analysis method as for the FXIa inhibition assay.

Conclusion

This compound is a potent and selective inhibitor of Factor XIa with favorable oral bioavailability in multiple preclinical species. The detailed biochemical and pharmacokinetic data, along with the robust experimental protocols outlined in this guide, provide a solid foundation for its continued investigation as a next-generation anticoagulant. Its specific mechanism of action within the intrinsic coagulation pathway holds the promise of effective antithrombotic therapy with an improved safety margin.

References

The Role of FXIa Inhibitors in the Intrinsic Pathway of Coagulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Factor XIa (FXIa) has emerged as a compelling target for the development of novel anticoagulants that promise a wider therapeutic window, potentially separating antithrombotic efficacy from bleeding risk. Situated in the intrinsic pathway of coagulation, FXIa plays a crucial role in the amplification of thrombin generation, a key enzyme in the formation of blood clots. This technical guide provides an in-depth exploration of the role of FXIa in the intrinsic coagulation cascade and the mechanism of its inhibition. While this report centers on the general class of FXIa inhibitors, it is important to note that a specific compound designated "FXIa-IN-10" is not referenced in the public scientific literature. Therefore, this guide will utilize data and protocols associated with well-characterized, exemplary FXIa inhibitors to illustrate the core principles of FXIa-targeted anticoagulation.

The Intrinsic Pathway of Coagulation and the Pivotal Role of FXIa

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge on a common pathway.

The intrinsic pathway is initiated by the contact of Factor XII (FXII) with a negatively charged surface, leading to its activation to FXIIa.[1] FXIIa then activates Factor XI (FXI) to FXIa.[2] Subsequently, FXIa activates Factor IX (FIX) to FIXa.[1] FIXa, in complex with its cofactor Factor VIIIa, forms the "tenase" complex, which in turn activates Factor X (FX) to FXa, the first enzyme of the common pathway.[2] Thrombin, generated in the initial phases of coagulation, can also feedback-activate FXI, thus amplifying its own production.[3] This amplification loop is considered more critical for thrombosis than for normal hemostasis.

Factor XIa (FXIa) is a serine protease that serves as a critical amplification point within the intrinsic pathway. While the extrinsic (tissue factor) pathway is primarily responsible for initiating coagulation in response to vessel injury, the FXIa-driven amplification of thrombin is thought to be more significant in the growth and stabilization of a thrombus.[4] This differential role in thrombosis versus hemostasis is the scientific rationale for targeting FXIa to develop antithrombotic agents with a reduced bleeding risk.[5]

Mechanism of Action of FXIa Inhibitors

FXIa inhibitors can be broadly categorized based on their mechanism of action and molecular modality, including small molecules and monoclonal antibodies. These inhibitors typically target the active site of FXIa or allosteric sites to prevent its enzymatic activity.

A novel and distinct mechanism involves the inhibition of FXI activation itself. Some small molecules, referred to as FXI Activation Inhibitors (XIAIs), have been discovered to bind to the regulatory subunit of the FXI zymogen, preventing its conversion to the active enzyme FXIa.[6] This approach offers a different pharmacological profile compared to direct FXIa inhibition.

Other mechanisms include:

-

Direct competitive inhibition: Small molecules that bind directly to the active site of FXIa, preventing it from binding to its substrate, FIX.

-

Allosteric inhibition: Molecules that bind to a site distinct from the active site, inducing a conformational change that reduces the catalytic activity of FXIa. Osocimab, a monoclonal antibody, functions through such an allosteric mechanism.[7]

-

Blocking substrate binding: Some antibodies, like BAY 1831865, bind to the apple 3 domain of FXI, hindering the binding of its substrate, FIX.[7]

Quantitative Data for Representative FXIa Inhibitors

The following tables summarize key quantitative data for several well-characterized FXIa inhibitors. It is important to reiterate that no public data is available for a compound named "this compound".

Table 1: In Vitro Potency of Selected FXIa Inhibitors

| Inhibitor | Type | Target | IC50 | Ki | Reference(s) |

| Asundexian | Small Molecule | FXIa | 1.0 ± 0.17 nM | - | [7] |

| Milvexian | Small Molecule | FXIa | - | 0.11 nM | [7] |

| Osocimab | Monoclonal Antibody | FXIa | 16 ± 0.02 nM (FIX activation) | - | [7] |

| Abelacimab | Monoclonal Antibody | FXI and FXIa | 2.8 nM (FXIa activity) | - | [7] |

| BMS-962212 | Small Molecule | FXIa | - | 0.04 nM | [8] |

| Fasxiator (rFasxiatorN17R, L19E) | Engineered Toxin | FXIa | 1.44 ± 0.24 nM | 0.9 nM | [9] |

Table 2: Ex Vivo Anticoagulant Activity of Selected FXIa Inhibitors

| Inhibitor | Assay | Parameter | Value | Reference(s) |

| Asundexian | aPTT | EC1.5x | - | [7] |

| Milvexian | aPTT | EC1.5x | 0.50 µM | [7] |

| Osocimab | aPTT | Concentration to double aPTT | 0.14 µM | [7] |

| BMS-262084 | aPTT | Concentration to double aPTT (human plasma) | 0.14 µM | [8] |

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a common coagulation test used to assess the integrity of the intrinsic and common pathways. Inhibition of FXIa leads to a prolongation of the aPTT.

Principle: The assay measures the time it takes for a clot to form in a plasma sample after the addition of a contact activator (e.g., ellagic acid, silica) and calcium.

Detailed Methodology:

-

Sample Preparation: Citrated plasma is obtained from whole blood by centrifugation.

-

Reagent Preparation: Prepare the aPTT reagent (containing a contact activator and phospholipids) and a calcium chloride solution according to the manufacturer's instructions.

-

Incubation:

-

Pipette a defined volume of plasma into a cuvette.

-

Add the FXIa inhibitor at various concentrations or a vehicle control.

-

Incubate the plasma-inhibitor mixture at 37°C for a specified time (e.g., 3-5 minutes).

-

Add the pre-warmed aPTT reagent to the cuvette and incubate for a further specified time (e.g., 3-5 minutes) at 37°C.

-

-

Clot Initiation and Detection:

-

Add a pre-warmed calcium chloride solution to the cuvette to initiate coagulation.

-

Simultaneously, start a timer.

-

The time to clot formation is measured using an automated or semi-automated coagulometer that detects changes in optical density or mechanical movement.

-

-

Data Analysis: The clotting time in seconds is recorded. The effect of the inhibitor is often expressed as the concentration required to double the baseline aPTT.[10]

In Vitro FXIa Enzymatic Assay

This assay directly measures the enzymatic activity of purified FXIa and the potency of inhibitors.

Principle: The assay uses a purified FXIa enzyme and a synthetic chromogenic or fluorogenic substrate that mimics the natural substrate (FIX). The cleavage of the substrate by FXIa releases a colored or fluorescent product, and the rate of its formation is proportional to the enzyme's activity.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Procedure:

-

In a microplate, add the buffer, the FXIa inhibitor at various concentrations, and the purified FXIa enzyme.

-

Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[6]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation, 505 nm emission for AFC).[6]

-

-

Data Analysis:

-

Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

-

Plot the reaction rates against the inhibitor concentrations.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

-

Visualizations

Signaling Pathway Diagram

Caption: The Intrinsic Pathway of Coagulation and the Site of FXIa Inhibition.

Experimental Workflow Diagram

Caption: Experimental Workflow for the Activated Partial Thromboplastin Time (aPTT) Assay.

Conclusion

Inhibition of Factor XIa represents a promising strategy in the development of new anticoagulants with a potentially improved safety profile. By targeting a key amplification step in the intrinsic pathway of coagulation, FXIa inhibitors aim to reduce the risk of pathological thrombosis while preserving normal hemostasis. This technical guide has provided a comprehensive overview of the role of FXIa, the mechanisms of its inhibitors, quantitative data for representative compounds, and detailed experimental protocols. While specific data for "this compound" remains elusive in the public domain, the principles and methodologies outlined herein provide a solid foundation for researchers and drug development professionals working in this exciting field. The ongoing clinical development of several FXIa inhibitors will further elucidate their therapeutic potential and role in the future of anticoagulant therapy.

References

- 1. Back to basics: the coagulation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coagulation - Wikipedia [en.wikipedia.org]

- 3. bjcardio.co.uk [bjcardio.co.uk]

- 4. The hemostatic role of factor XI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Clinical Pharmacology of Factor XI Inhibitors: New Therapeutic Approaches for Prevention of Venous and Arterial Thrombotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays [mdpi.com]

In-Depth Technical Guide: FXIa-IN-10 Target Binding and Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding profile and enzyme kinetics of FXIa-IN-10, a potent and orally bioavailable inhibitor of activated Factor XI (FXIa). The information presented herein is collated from publicly available research, including the primary publication detailing its discovery and characterization.

Introduction to FXIa and this compound

Activated Factor XI (FXIa) is a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade. It amplifies the generation of thrombin, a key enzyme in the formation of fibrin clots. While essential for hemostasis, aberrant FXIa activity is implicated in the pathophysiology of thromboembolic diseases. Consequently, FXIa has emerged as a promising target for the development of novel anticoagulants with a potentially wider therapeutic window and a lower bleeding risk compared to traditional therapies.

This compound (also reported as compound 3f) is a small molecule inhibitor designed to specifically target and inhibit the enzymatic activity of FXIa. Its development was guided by structure-based drug design, leading to a compound with high potency and favorable pharmacokinetic properties.

Target Binding and Enzyme Kinetics Data

The inhibitory activity of this compound against FXIa has been characterized through various in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: Target Binding Affinity of this compound

| Parameter | Species | Value (nM) |

| Ki | Human | 0.17[1] |

| Ki | Rabbit | 0.5 |

| IC50 | Human | 1.1 |

Table 2: Enzyme Inhibition Kinetics of this compound

| Parameter | Condition | Value |

| Inhibition Type | - | Competitive |

| Substrate | S-2366 | - |

| Km of Substrate | - | 180 µM |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the interaction of this compound with its target.

FXIa Chromogenic Assay

This assay is employed to determine the inhibitory potency (IC50) of compounds against FXIa.

Principle: The assay measures the residual enzymatic activity of FXIa in the presence of an inhibitor by monitoring the cleavage of a chromogenic substrate. The amount of color produced is inversely proportional to the inhibitory activity of the compound.

Protocol:

-

Reagents:

-

Human FXIa enzyme

-

This compound (or other test compounds) at various concentrations

-

Chromogenic substrate (e.g., S-2366, Pyr-Pro-Arg-pNA)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG 8000, pH 7.4)

-

-

Procedure:

-

A solution of human FXIa is pre-incubated with varying concentrations of this compound in the assay buffer in a 96-well plate.

-

The enzymatic reaction is initiated by the addition of the chromogenic substrate.

-

The plate is incubated at a controlled temperature (e.g., 37°C).

-

The absorbance is measured at a specific wavelength (e.g., 405 nm) over time using a plate reader.

-

The rate of substrate hydrolysis is calculated from the linear portion of the absorbance curve.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of this compound relative to a control with no inhibitor.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Determination of Inhibition Constant (Ki)

The Ki value, a measure of the binding affinity of the inhibitor, is determined through kinetic experiments.

Principle: By measuring the initial rates of the enzymatic reaction at various substrate and inhibitor concentrations, the mode of inhibition and the Ki value can be determined using the Michaelis-Menten equation and its derivatives for enzyme inhibition.

Protocol:

-

Reagents: Same as for the chromogenic assay.

-

Procedure:

-

A matrix of experiments is set up with varying concentrations of the chromogenic substrate and several fixed concentrations of this compound.

-

For each condition, the initial rate of the reaction is measured as described in the chromogenic assay protocol.

-

-

Data Analysis:

-

The data are globally fitted to the appropriate equation for competitive inhibition using non-linear regression analysis to determine the Ki and Km values.

-

Alternatively, graphical methods such as Lineweaver-Burk or Dixon plots can be used to visualize the mode of inhibition and estimate the Ki.

-

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a plasma-based clotting assay used to assess the anticoagulant effect of inhibitors on the intrinsic and common pathways of coagulation.

Principle: The aPTT test measures the time it takes for a fibrin clot to form after the addition of a contact activator and calcium to platelet-poor plasma. An extension of the clotting time in the presence of an inhibitor indicates its anticoagulant activity.

Protocol:

-

Reagents:

-

Platelet-poor plasma (human)

-

This compound at various concentrations

-

aPTT reagent (containing a contact activator like silica, kaolin, or ellagic acid, and phospholipids)

-

Calcium chloride (CaCl₂) solution

-

-

Procedure:

-

Platelet-poor plasma is incubated with different concentrations of this compound.

-

The aPTT reagent is added to the plasma-inhibitor mixture and incubated for a specific time at 37°C to activate the contact-dependent factors.

-

Clotting is initiated by the addition of CaCl₂.

-

The time to fibrin clot formation is measured using a coagulometer.

-

-

Data Analysis:

-

The aPTT is recorded in seconds. The concentration of the inhibitor that doubles the clotting time (2x aPTT) is often reported as a measure of its anticoagulant potency in plasma.

-

Visualizations

Signaling Pathway

Caption: Intrinsic coagulation pathway and the inhibitory action of this compound.

Experimental Workflow: FXIa Chromogenic Assay

Caption: Workflow for determining the IC50 of this compound.

Experimental Workflow: aPTT Assay

Caption: Workflow for assessing the anticoagulant effect of this compound using the aPTT assay.

References

Structural Analysis of FXIa-IN-10 Binding to Factor XIa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between the potent inhibitor FXIa-IN-10 and its target, Factor XIa (FXIa), a key enzyme in the intrinsic coagulation cascade. Understanding the structural basis of this interaction is crucial for the development of novel anticoagulants with improved safety profiles.

Introduction to Factor XIa

Factor XI (FXI) is a serine protease that, in its activated form (FXIa), plays a significant role in the amplification of the coagulation cascade by activating Factor IX.[1][2] Elevated levels of FXIa have been linked to an increased risk of thrombosis, while its deficiency is associated with a mild bleeding phenotype, making it an attractive target for anticoagulant therapy.[3][4] FXIa is a homodimer, with each subunit comprising four apple domains (A1-A4) and a catalytic domain.[5][6] The active site of the catalytic domain is the target for many small molecule inhibitors.[5]

Overview of this compound

This compound is a highly potent and selective inhibitor of Factor XIa. It demonstrates excellent oral bioavailability in preclinical species, highlighting its potential as a therapeutic agent.

Quantitative Analysis of this compound Binding

The inhibitory potency of this compound has been determined through biochemical assays. A summary of the key quantitative data is presented below.

| Parameter | Value | Species | Assay Type | Reference |

| Ki | 0.17 nM | Not Specified | Biochemical Assay | [7] |

| Oral Bioavailability | 36.4% | Rat | In vivo | [7][8] |

| 80.5% | Dog | In vivo | [7][8] | |

| 43.0% | Monkey | In vivo | [7][8] |

Structural Insights into the this compound Interaction

While a specific co-crystal structure of this compound bound to Factor XIa is not publicly available, the primary literature suggests that its design was based on exploiting nonclassical interactions within the FXIa active site. High-resolution crystal structures of FXIa in complex with other small molecule inhibitors reveal key binding pockets that are likely occupied by this compound.[9][10] These include the S1, S2, and prime-side pockets of the active site.[5][9]

The binding of inhibitors to the FXIa active site is a critical determinant of their potency and selectivity. The following diagram illustrates the general workflow for the structural and biochemical analysis of such interactions.

Caption: A generalized workflow for the biochemical and structural characterization of FXIa inhibitors.

The following diagram depicts a hypothetical binding mode of a small molecule inhibitor within the active site of FXIa, based on known interactions of similar compounds.

Caption: A schematic of inhibitor interactions within the FXIa active site pockets.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of inhibitor binding. Below are generalized methodologies for key experiments.

Factor XIa Enzymatic Assay (Ki Determination)

This assay quantifies the inhibitory potency of a compound by measuring its effect on the rate of substrate cleavage by FXIa.

-

Reagents and Materials:

-

Human Factor XIa

-

Fluorogenic or chromogenic FXIa substrate

-

Assay buffer (e.g., Tris-buffered saline with PEG and BSA)

-

This compound (or other inhibitor) at various concentrations

-

Microplate reader

-

-

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a microplate, add FXIa and the inhibitor dilutions.

-

Incubate for a predetermined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FXIa substrate.

-

Monitor the change in fluorescence or absorbance over time using a microplate reader.

-

Calculate the initial reaction velocities and determine the IC50 value by fitting the data to a dose-response curve.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km for the enzyme.

-

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the effect of an inhibitor on the intrinsic and common pathways of the coagulation cascade in plasma.

-

Reagents and Materials:

-

Pooled normal human plasma

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl2) solution

-

This compound (or other inhibitor) at various concentrations

-

Coagulometer

-

-

Procedure:

-

Prepare dilutions of this compound in plasma.

-

Incubate the plasma-inhibitor mixture with the aPTT reagent at 37°C.

-

Initiate clotting by adding a pre-warmed CaCl2 solution.

-

Measure the time to clot formation using a coagulometer.

-

Determine the concentration of the inhibitor required to double the baseline clotting time.

-

X-ray Crystallography

This technique provides high-resolution structural information about the inhibitor-enzyme complex.

-

Protein Preparation and Crystallization:

-

Express and purify the catalytic domain of human Factor XIa.

-

Incubate the purified FXIa with a molar excess of this compound.

-

Screen for crystallization conditions using various precipitants, buffers, and additives.

-

Optimize the lead crystallization conditions to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data to determine the space group and unit cell dimensions.

-

Solve the crystal structure using molecular replacement with a known FXIa structure as a search model.

-

Build the inhibitor into the electron density map and refine the structure to achieve optimal geometric and crystallographic statistics (e.g., R-work and R-free).

-

Conclusion

The structural and biochemical analysis of this compound binding to Factor XIa provides a framework for understanding the molecular basis of its potent anticoagulant activity. While a specific co-crystal structure is not yet in the public domain, the available data on its high potency and oral bioavailability underscore its promise as a next-generation anticoagulant. Further structural studies will be invaluable for the rational design of even more effective and safer FXIa inhibitors.

References

- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Factor XIa Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]

- 4. bms.com [bms.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure and function of factor XI - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. High-resolution crystal structures of factor XIa coagulation factor in complex with nonbasic high-affinity synthetic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-resolution crystal structures of factor XIa coagulation factor in complex with nonbasic high-affinity synthetic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of FXIa-IN-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of FXIa-IN-10, a potent and orally bioavailable inhibitor of Factor XIa (FXIa). This document details the biochemical and pharmacological properties of this compound, presenting key quantitative data, comprehensive experimental protocols, and visual representations of its mechanism of action and characterization workflow.

Executive Summary

This compound, also referred to as compound 3f in its discovery publication, is a highly potent and selective small molecule inhibitor of Factor XIa. With a Ki value of 0.17 nM, it demonstrates significant potential as a novel anticoagulant.[1][2] This guide summarizes the essential in vitro data that underscores its activity and selectivity profile, providing researchers with the foundational information for further investigation and development.

Quantitative Data Summary

The in vitro activity and selectivity of this compound have been rigorously assessed through a series of biochemical and plasma-based assays. The following tables summarize the key quantitative data from these evaluations.

Table 1: Potency of this compound

| Parameter | Value |

| Ki (FXIa) | 0.17 nM |

This value represents the inhibition constant of this compound against human Factor XIa, indicating a high binding affinity.

Table 2: In Vitro Anticoagulant Activity

| Assay | Species | EC2x (μM) |

| Activated Partial Thromboplastin Time (aPTT) | Human Plasma | 2.2 |

EC2x is the effective concentration required to double the clotting time in the aPTT assay, a key measure of anticoagulant effect in the intrinsic pathway.

Table 3: Selectivity Profile of this compound

| Protease Target | Ki (nM) | Selectivity (fold vs. FXIa) |

| FXIa | 0.17 | - |

| Factor Xa (FXa) | >10000 | >58,824 |

| Thrombin (FIIa) | >10000 | >58,824 |

| Activated Protein C (APC) | >10000 | >58,824 |

| Factor VIIa (FVIIa) | >10000 | >58,824 |

| Factor XIIa (FXIIa) | >10000 | >58,824 |

| Plasma Kallikrein | 5 | 29 |

| Trypsin | 23 | 135 |

This selectivity panel demonstrates that this compound is highly selective for FXIa over other key serine proteases in the coagulation cascade and related pathways, with the exception of some activity against plasma kallikrein and trypsin.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and facilitate further research.

FXIa Enzymatic Inhibition Assay (Chromogenic Assay)

This assay quantifies the inhibitory activity of this compound against purified human FXIa.

-

Materials:

-

Human Factor XIa (Enzyme Research Laboratories)

-

Chromogenic substrate for FXIa (e.g., S-2366)

-

Assay Buffer: Tris-buffered saline (TBS), pH 7.4, containing 0.1% Bovine Serum Albumin (BSA)

-

This compound (Compound 3f) dissolved in Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

Add a solution of human FXIa to each well of the microplate.

-

Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells containing the enzyme.

-

Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding to reach equilibrium.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).

-

Activated Partial Thromboplastin Time (aPTT) Assay

This plasma-based clotting assay assesses the effect of this compound on the intrinsic and common pathways of the coagulation cascade.

-

Materials:

-

Pooled normal human plasma (citrated)

-

aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)

-

Calcium Chloride (CaCl2) solution (e.g., 25 mM)

-

This compound dissolved in DMSO

-

Coagulometer

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then spike into aliquots of human plasma to achieve the desired final concentrations. A vehicle control (DMSO-spiked plasma) must be included.

-

Incubate the plasma samples containing the inhibitor or vehicle at 37°C for a specified time.

-

Add the aPTT reagent to the plasma samples and incubate for a time recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C to activate the contact pathway.

-

Initiate the clotting reaction by adding pre-warmed CaCl2 solution.

-

Measure the time to clot formation using a coagulometer.

-

Record the clotting times in seconds.

-

Determine the concentration of this compound that doubles the clotting time (EC2x) compared to the vehicle control by plotting the clotting time against the inhibitor concentration.

-

Serine Protease Selectivity Panel

To determine the selectivity of this compound, its inhibitory activity is tested against a panel of related serine proteases.

-

Materials:

-

A panel of purified serine proteases (e.g., Factor Xa, Thrombin, Activated Protein C, Factor VIIa, Factor XIIa, Plasma Kallikrein, Trypsin).

-

Specific chromogenic or fluorogenic substrates for each protease.

-

Appropriate assay buffers for each enzyme, optimized for pH and ionic strength.

-

This compound dissolved in DMSO.

-

96-well microplates.

-

Microplate reader (absorbance or fluorescence).

-

-

Procedure:

-

The experimental procedure is analogous to the FXIa enzymatic inhibition assay described in section 2.1.

-

For each protease in the panel, perform a concentration-response experiment with this compound.

-

Use the specific substrate and optimized buffer conditions for each respective enzyme.

-

Calculate the IC50 or Ki value for each protease.

-

Determine the selectivity by calculating the ratio of the IC50 or Ki value for each off-target protease to the IC50 or Ki value for FXIa.

-

Visualizations

The following diagrams illustrate the biological context and experimental workflow for the in vitro characterization of this compound.

Coagulation Cascade and the Role of FXIa

Caption: Intrinsic pathway of coagulation and the inhibitory action of this compound on Factor XIa.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of this compound activity.

References

The Potent and Orally Bioavailable Factor XIa Inhibitor: FXIa-IN-10 - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity and potency of FXIa-IN-10, a novel, potent, and orally bioavailable inhibitor of activated Factor XI (FXIa). This compound (also referred to as compound 3f in primary literature) has emerged as a promising candidate for antithrombotic therapy, offering the potential for a safer anticoagulant profile with a reduced risk of bleeding compared to current standards of care. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of its mechanism of action and experimental evaluation.

Core Biological Activity and Potency

This compound is a potent small molecule inhibitor that specifically targets the serine protease FXIa, a key enzyme in the intrinsic pathway of the coagulation cascade. Its high affinity and inhibitory activity are central to its potential therapeutic efficacy.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound, highlighting its potency, pharmacokinetic profile, and in vivo efficacy.

| Parameter | Species | Value | Reference |

| In Vitro Potency | |||

| Ki (FXIa Inhibition) | Human | 0.17 nM | [1][2] |

| Oral Bioavailability (F%) | |||

| Rat | 36.4% | [1][2] | |

| Dog | 80.5% | [1][2] | |

| Monkey | 43.0% | [1][2] | |

| Pharmacokinetics (Rat) | |||

| T1/2 (h) | Rat | 1.4 ± 0.0 | [2] |

| Clearance (mL/min/kg) | Rat | 10.7 ± 1.8 | [2] |

| Vdss (L/kg) | Rat | 0.8 ± 0.1 | [2] |

| Pharmacokinetics (Monkey) | |||

| T1/2 (h) | Monkey | 1.0 ± 0.4 | [2] |

| Clearance (mL/min/kg) | Monkey | 25.6 ± 4.0 | [2] |

| Vdss (L/kg) | Monkey | 1.5 ± 0.4 | [2] |

| In Vivo Efficacy | |||

| Antithrombotic Effect | Rabbit | Dose-dependent reduction in thrombus weight | [1][2] |

Mechanism of Action: Targeting the Intrinsic Coagulation Pathway

FXIa plays a critical role in the amplification of the coagulation cascade. It is activated by Factor XIIa (FXIIa) and thrombin, and in turn, activates Factor IX (FIX). This amplification loop is believed to be more crucial for the development of thrombosis than for normal hemostasis. By inhibiting FXIa, this compound effectively dampens this amplification, thereby preventing thrombus formation with a potentially lower impact on hemostasis, which may translate to a reduced bleeding risk.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments used to characterize this compound.

In Vitro FXIa Enzyme Inhibition Assay (Ki Determination)

This assay determines the inhibitory potency of this compound against its target enzyme, FXIa.

Objective: To determine the inhibitor constant (Ki) of this compound for human FXIa.

Materials:

-

Human activated Factor XI (FXIa)

-

Fluorogenic or chromogenic FXIa substrate (e.g., S-2366)

-

This compound (test compound)

-

Assay buffer (e.g., Tris-buffered saline with BSA)

-

96-well microplates

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer to obtain a range of concentrations.

-

Enzyme and Substrate Preparation: Dilute human FXIa and the substrate to their working concentrations in the assay buffer.

-

Assay Reaction:

-

Add a fixed volume of the FXIa solution to each well of the microplate.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the enzyme and inhibitor for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for binding equilibrium.

-

Initiate the enzymatic reaction by adding the FXIa substrate to each well.

-

-

Data Acquisition: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the reaction velocities against the inhibitor concentrations.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and its Michaelis-Menten constant (Km).

-

In Vivo Rabbit Arteriovenous (AV) Shunt Thrombosis Model

This model assesses the antithrombotic efficacy of this compound in a living organism.

Objective: To evaluate the dose-dependent antithrombotic effect of this compound in a rabbit model of thrombosis.

Animal Model: New Zealand White rabbits.

Materials:

-

This compound

-

Vehicle for intravenous (IV) and oral (PO) administration (e.g., IV: 20% HPbCD; PO: 10% ethanol, 70% PEG-400, 20% water)[2]

-

Anesthetic agents

-

Surgical instruments

-

Arteriovenous shunt tubing containing a silk thread

Procedure:

-

Animal Preparation: Anesthetize the rabbits and expose the carotid artery and jugular vein.

-

Compound Administration: Administer this compound or vehicle to different groups of rabbits via the desired route (e.g., intravenous bolus followed by infusion, or oral gavage). Dosing regimens such as 1.7 mg/kg bolus + 2.0 mg/kg/h infusion and 8.5 mg/kg bolus + 10.0 mg/kg/h infusion have been used.[2]

-

Shunt Placement: Insert an arteriovenous shunt connecting the carotid artery and the jugular vein. The shunt contains a pre-weighed silk thread which serves as a thrombogenic surface.

-

Thrombus Formation: Allow blood to flow through the shunt for a specified period (e.g., 40 minutes) to allow for thrombus formation on the silk thread.

-

Thrombus Measurement: After the designated time, remove the shunt and carefully retrieve the silk thread with the formed thrombus.

-

Data Analysis:

-

Wash and dry the silk thread with the thrombus.

-

Weigh the thread to determine the thrombus weight (final weight - initial weight).

-

Compare the thrombus weights between the vehicle-treated group and the this compound-treated groups.

-

Analyze the data for a dose-dependent reduction in thrombus weight to determine the in vivo efficacy of the compound.

-

Conclusion

This compound is a highly potent and orally bioavailable inhibitor of Factor XIa, demonstrating significant antithrombotic efficacy in preclinical models. Its mechanism of action, targeting a key amplification step in the intrinsic coagulation pathway, holds the promise of a safer anticoagulant with a reduced bleeding risk. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the further investigation and potential clinical application of this promising therapeutic candidate.

References

Methodological & Application

Application Notes and Protocols for FXIa-IN-10 in In Vivo Thrombosis Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the experimental Factor XIa (FXIa) inhibitor, FXIa-IN-10, in established in vivo models of thrombosis. The following sections offer step-by-step methodologies for the rabbit arteriovenous (AV) shunt model, the murine ferric chloride-induced arterial thrombosis model, and the murine tail bleeding time assay. Quantitative data from preclinical studies of this compound are summarized for reference.

Introduction to this compound

This compound (also known as Compound 3f) is a potent and orally bioavailable inhibitor of activated Factor XI (FXIa) with a high degree of selectivity. As a key enzyme in the intrinsic coagulation cascade, FXIa is a promising target for antithrombotic therapies with a potentially lower risk of bleeding compared to conventional anticoagulants.[1][2][3] Preclinical data have demonstrated the dose-dependent antithrombotic efficacy of this compound in a rabbit model of thrombosis.

Chemical Properties:

| Property | Value |

| Ki | 0.17 nM |

| Oral Bioavailability | Rat: 36.4%, Dog: 80.5%, Monkey: 43.0% |

Signaling Pathway: The Intrinsic Coagulation Cascade

The diagram below illustrates the position of Factor XIa in the intrinsic pathway of the coagulation cascade, the target of this compound. Inhibition of FXIa is intended to reduce the amplification of thrombin generation, thereby preventing thrombosis while having a minimal impact on hemostasis.

Experimental Protocols

Rabbit Arteriovenous (AV) Shunt Thrombosis Model

This model is used to evaluate the antithrombotic efficacy of a test compound in a setting of venous thrombosis. This compound has been shown to be effective in this model.

Experimental Workflow:

Materials:

-

Male New Zealand White rabbits (2.5-3.5 kg)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical instruments

-

Silastic tubing (e.g., 6.5 cm length, 2.64 mm inner diameter)

-

Cotton suture material

-

This compound

-

Vehicle (e.g., 20% HPβCD in water for IV administration)

-

Saline

Protocol:

-

Anesthetize the rabbit and maintain anesthesia throughout the procedure.

-

Surgically expose and isolate the left carotid artery and right jugular vein.

-

Administer a bolus intravenous (IV) injection of this compound or vehicle via the marginal ear vein, followed immediately by a continuous IV infusion.

-

Insert one end of the silastic tubing containing a thrombogenic cotton suture into the carotid artery and the other end into the jugular vein, creating an AV shunt.

-

Allow blood to circulate through the shunt for a predefined period (e.g., 40 minutes).

-

After the circulation period, clamp the tubing and carefully remove it.

-

Gently remove the cotton suture with the adherent thrombus from the tubing.

-

Weigh the wet thrombus immediately. The net thrombus weight is calculated by subtracting the initial weight of the suture.

-

Collect blood samples for ex vivo analysis (e.g., aPTT, PT) as needed.

Quantitative Data for this compound:

| IV Dose (Bolus + Infusion) (mg/kg) | Thrombus Weight Reduction (%) |

| 1.7 + 2.0 | Dose-dependent reduction |

| 8.5 + 10.0 | Dose-dependent reduction |

Note: The original publication states a dose-dependent reduction in thrombus weight. Specific percentage inhibition values were not publicly available.

Murine Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model

This widely used model assesses the ability of a compound to prevent occlusive thrombus formation in an artery following chemical injury to the endothelium.[1][4]

Experimental Workflow:

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Anesthetic (e.g., ketamine/xylazine)

-

Surgical instruments

-

Doppler flow probe

-

Filter paper (1x2 mm)

-

Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)

-

This compound

-

Vehicle (e.g., for oral or intravenous administration)

Protocol:

-

Anesthetize the mouse and place it on a surgical board in a supine position.

-

Make a midline cervical incision and carefully expose the common carotid artery.

-

Administer this compound or vehicle at the desired dose and route (e.g., oral gavage 1 hour prior, or IV injection).

-

Place a mini Doppler flow probe around the carotid artery to monitor blood flow.

-

Saturate a small piece of filter paper with FeCl₃ solution and apply it to the adventitial surface of the artery for a fixed duration (e.g., 3 minutes).

-

Remove the filter paper and rinse the area with saline.

-

Continuously monitor blood flow until a stable occlusion occurs (defined as blood flow < 10% of baseline for at least 1 minute).

-

The primary endpoint is the time to occlusion (TTO) from the application of the FeCl₃.

Murine Tail Bleeding Time Assay

This assay is a fundamental method for assessing the hemostatic effects of a compound by measuring the time it takes for bleeding to stop after a standardized tail injury. It is crucial for evaluating the bleeding risk associated with antithrombotic agents.

Experimental Workflow:

Materials:

-

Mice (e.g., C57BL/6)

-

Anesthetic

-

Surgical blade

-

50 mL conical tube with saline, pre-warmed to 37°C

-

Timer

-

This compound

-

Vehicle

Protocol:

-

Administer this compound or vehicle at the desired dose and route.

-

After the appropriate absorption time, anesthetize the mouse.

-

Carefully transect a 3 mm segment from the distal tip of the tail using a sharp surgical blade.

-

Immediately immerse the tail into the pre-warmed saline.

-

Start a timer and observe for the cessation of bleeding. Bleeding is considered to have stopped when there is no visible stream of blood for at least 30 seconds.

-

Record the bleeding time. A cutoff time (e.g., 900 or 1200 seconds) is typically used, after which bleeding is manually stopped by applying pressure to prevent excessive blood loss.

Summary

The provided protocols offer standardized methods to evaluate the efficacy and safety profile of the experimental FXIa inhibitor, this compound. The rabbit AV shunt model is suitable for assessing antithrombotic activity in a venous thrombosis setting, while the ferric chloride model is a robust method for arterial thrombosis. The tail bleeding time assay is an essential complementary experiment to determine the compound's impact on hemostasis. Researchers should adapt these protocols as necessary based on their specific experimental goals and institutional guidelines for animal care and use.

References

- 1. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Future prospects for contact factors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of FXIa Inhibitors in a Mouse Inferior Vena Cava Ligation Model

Note: A literature search for "FXIa-IN-10" did not yield specific data or protocols for its application in a mouse inferior vena cava (IVC) ligation model. The following application notes and protocols are based on published data for the representative Factor XIa inhibitor, rFasxiatorN17R,L19E , and established methodologies for the mouse IVC ligation model. This information is intended to provide a relevant framework for researchers investigating novel FXIa inhibitors.

Introduction

Factor XIa (FXIa) is a critical component of the intrinsic pathway of the coagulation cascade and has emerged as a promising target for the development of novel antithrombotic agents. Inhibition of FXIa is hypothesized to reduce thrombosis with a lower risk of bleeding compared to conventional anticoagulants. The mouse inferior vena cava (IVC) ligation model is a widely used in vivo assay to evaluate the efficacy of antithrombotic compounds in a venous thrombosis setting. This document provides detailed protocols for the IVC ligation model and a tail bleeding assay, along with data for the FXIa inhibitor rFasxiatorN17R,L19E to serve as a reference.

Data Presentation

The following tables summarize the quantitative data from a study evaluating the efficacy and safety of the FXIa inhibitor rFasxiatorN17R,L19E in a mouse IVC ligation model.

Table 1: Antithrombotic Efficacy of rFasxiatorN17R,L19E in Mouse IVC Ligation Model

| Treatment Group | Dose (mg/kg) | Administration Route | Thrombus Weight (mg, Mean ± SEM) | Number of Animals (n) |

| Saline (Control) | N/A | Subcutaneous (s.c.) | 13.0 ± 2.0 | 8 |

| rFasxiatorN17R,L19E | 5 | Subcutaneous (s.c.) | Not specified | 8 |

| rFasxiatorN17R,L19E | 10 | Subcutaneous (s.c.) | 2.2 ± 1.1 | 9 |

| Enoxaparin (Control) | 18.5 | Subcutaneous (s.c.) | 3.2 ± 2.0 | Not specified |

SEM: Standard Error of the Mean **p ≤ 0.01 compared to saline-treated mice.[1]

Table 2: Bleeding Risk Assessment with rFasxiatorN17R,L19E in a Mouse Tail Bleeding Model

| Treatment Group | Dose (mg/kg) | Administration Route | Bleeding Time (seconds, Mean) | Number of Animals (n) |

| Saline (Control) | N/A | Subcutaneous (s.c.) | Not specified | 6 |